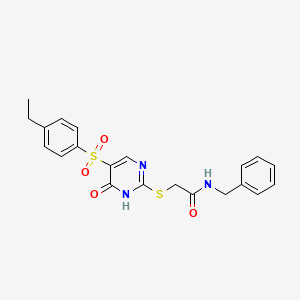

N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a dihydropyrimidinone core substituted with a sulfonyl group at position 5, a thioacetamide linker at position 2, and a benzyl group on the acetamide nitrogen. This structural framework is associated with diverse biological activities, including antiviral and anti-inflammatory properties, as observed in structurally related compounds . The 4-ethylphenylsulfonyl moiety enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins, while the thioacetamide linker provides flexibility for molecular interactions .

Properties

IUPAC Name |

N-benzyl-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S2/c1-2-15-8-10-17(11-9-15)30(27,28)18-13-23-21(24-20(18)26)29-14-19(25)22-12-16-6-4-3-5-7-16/h3-11,13H,2,12,14H2,1H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUSCNGVGYTFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Dihydropyrimidinone Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed under acidic conditions to form the dihydropyrimidinone ring.

Thioether Formation: The thioether linkage is formed by reacting the sulfonylated dihydropyrimidinone with a thiol, such as benzyl mercaptan, under basic conditions.

Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with chloroacetamide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-benzyl derivatives in anticancer therapy. The compound's structure suggests it may interact with biological targets involved in cancer cell proliferation and survival.

Case Study: In Vitro Anticancer Efficacy

A study investigated the cytotoxic effects of various N-benzyl derivatives, including the compound , against different cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cancer cell growth. For instance, derivatives showed IC50 values ranging from 5 to 15 µM against breast cancer cell lines, indicating a promising therapeutic window for further development .

Antiviral Properties

The exploration of N-benzyl compounds has also extended into antiviral research. The unique structural features of N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide may lend itself to inhibiting viral replication mechanisms.

Research Findings: Antiviral Screening

In a screening of various heterocyclic compounds for antiviral activity, derivatives similar to this compound demonstrated promising results against RNA viruses. The study reported EC50 values below 10 µM for several compounds, indicating strong antiviral potential .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways. Enzyme inhibition can lead to therapeutic effects in diseases where these enzymes are overactive or dysfunctional.

Example: Inhibition of Kinases

Research has shown that certain benzyl-substituted pyrimidines can act as inhibitors of kinases involved in cancer signaling pathways. The structure of this compound suggests it may also exhibit similar inhibitory properties against kinases such as EGFR and others implicated in tumor growth .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound class. Inflammation plays a significant role in many chronic diseases, including cancer and viral infections.

Study Insights: Anti-inflammatory Activity

In vitro studies have indicated that compounds with similar structures can reduce pro-inflammatory cytokine production in macrophage cell lines. The anti-inflammatory effects were measured using ELISA assays to quantify cytokines like TNF-alpha and IL-6, showing significant reductions at concentrations around 20 µM .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy and safety profiles of new drugs based on this compound.

SAR Analysis

A detailed SAR analysis revealed that modifications to the benzyl group and sulfonamide moiety significantly affect biological activity. For example, substituents on the ethylphenyl ring were found to enhance potency against specific targets while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects could be mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Substitutions

- 2-((5-((4-Isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (Hit15) :

- Key Differences : The 4-isopropylphenylsulfonyl group replaces the 4-ethylphenylsulfonyl group, and the benzyl group is substituted with a 3-methoxyphenyl.

- Activity : Hit15 demonstrated 43.0% inhibition of pseudovirus infection at 10 μM and suppressed superoxide anion generation and elastase release in neutrophils, indicating dual antiviral/anti-inflammatory action . By contrast, the ethylphenylsulfonyl variant may exhibit altered pharmacokinetics due to reduced steric bulk compared to the isopropyl group.

Analogues with Benzyl/Aryl Modifications

- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide: Key Differences: Lacks the sulfonyl group and features a methyl substituent at position 4 of the pyrimidinone ring.

Heterocyclic Hybrids with Thiazole or Thiophene Moieties

- 2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8c): Key Differences: Incorporates a cyano group at position 5 and a nitrobenzothiazole substituent. Activity: Exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.89 μM), suggesting that electron-withdrawing groups (e.g., nitro, cyano) enhance kinase-targeted activity compared to sulfonyl-containing analogues .

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Research Findings and Mechanistic Insights

- Antiviral vs. Anti-inflammatory Activity : Sulfonyl-containing compounds (e.g., Hit15) show dual action, while benzothiazole hybrids (e.g., 8c) prioritize kinase inhibition. This divergence suggests that the sulfonyl group may stabilize interactions with viral proteases or inflammatory mediators .

- Enzyme Inhibition : Compound 20’s inhibition of carbonic anhydrase isoforms highlights the role of sulfonamide groups in coordinating zinc ions within enzyme active sites .

Biological Activity

N-benzyl-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antitumor agent. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 443.5 g/mol .

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 1021264-77-6 |

Antibacterial Activity

Recent studies have indicated that compounds similar to N-benzyl derivatives exhibit significant antibacterial properties. For instance, derivatives containing thio groups have shown substantial activity against various bacterial strains. In a comparative study, several benzylthio derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that the thioacetamide moiety may enhance antibacterial efficacy .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various cancer cell lines. For example, a related compound showed a half-maximal inhibitory concentration (IC50) of around 10 µM in leukemia cell lines, indicating promising cytotoxic effects . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer cell survival.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Cycle Arrest : It has been suggested that this compound can induce G1 phase arrest in cancer cells, thereby preventing DNA synthesis and cell division.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

Study 1: Antibacterial Efficacy

In a study published in SCIRP, a series of thioacetamide derivatives were synthesized and tested against common bacterial pathogens. The results showed that compounds with similar structures to N-benzyl derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Antitumor Activity in Leukemia Cells

A study focusing on the antitumor effects of pyrimidine derivatives reported that N-benzyl compounds could effectively inhibit the growth of human leukemia cells with IC50 values around 10 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.